Biochemical Potency: IRAK4-IN-16 Exhibits Nanomolar Inhibition, Positioned Between Ultra-Potent and Moderate IRAK4 Inhibitors
IRAK4-IN-16 demonstrates a biochemical IC50 of 2.5 nM (or 2.8 nM) against IRAK4 . This potency is approximately 12.5-fold weaker than the ultra-potent inhibitor PF-06650833 (IC50 = 0.2 nM) , but approximately 23-fold stronger than the dual IRAK4/FLT3 inhibitor CA-4948 (IC50 = 57 nM) . This intermediate potency profile may offer advantages in certain experimental contexts where ultra-potent inhibition is not desired or where dual FLT3 activity would confound results.
| Evidence Dimension | Biochemical inhibition of IRAK4 |
|---|---|
| Target Compound Data | IC50 = 2.5 nM (or 2.8 nM) |
| Comparator Or Baseline | PF-06650833 (IC50 = 0.2 nM); CA-4948 (IC50 = 57 nM) |
| Quantified Difference | ~12.5-fold less potent than PF-06650833; ~23-fold more potent than CA-4948 |
| Conditions | In vitro kinase activity assay |
Why This Matters
Enables researchers to select an inhibitor with appropriate potency for their specific pathway modulation needs, avoiding overly potent or weak inhibition that could mask or confound biological readouts.
